Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate
Description
Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate is a halogenated pyridine derivative with a methyl ester functional group. The compound’s reactivity and stability are influenced by the electron-withdrawing effects of the halogens and the ester group, which may enhance its suitability as a building block in organic synthesis .
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClFNO2 |
|---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-7(12)4-5-2-3-6(9)11-8(5)10/h2-3H,4H2,1H3 |
InChI Key |
QBIDVKAYPJAKBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(N=C(C=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method adapts the industrial process for analogous pyridine esters, leveraging nucleophilic substitution between a hydroxy-pyridine derivative and methyl chloroacetate. The protocol involves:
Key Steps
-
Synthesis of 6-Chloro-2-fluoropyridin-3-ol :
-
Alkylation with Methyl Chloroacetate :
Optimization Insights
-
Solvent Selection : DMF enhances nucleophilicity of the pyridinyl oxygen while stabilizing the transition state.
-
Base Role : K₂CO₃ neutralizes HCl byproduct, preventing ester hydrolysis.
TosOH-Catalyzed Condensation and Cyclization
Reaction Overview
Inspired by imidazo[1,2-a]pyridine syntheses, this route constructs the pyridine ring with pre-installed substituents via a one-pot condensation.
Key Steps
-
Starting Materials :
-
6-Chloro-2-fluoropyridin-3-amine and pyridine-2-carbaldehyde.
-
-
Condensation Protocol :
Workup and Yield
-
Dilution with water and ethyl acetate extraction isolates the crude product.
-
Anhydrous Na₂SO₄ drying and rotary evaporation yield a yellow solid (72–86% yield).
Challenges
Carboxylic Acid Esterification
Reaction Overview
A classical approach involves esterifying 6-chloro-2-fluoropyridin-3-ylacetic acid with methanol.
Key Steps
-
Acid Synthesis :
-
Esterification :
Purification
-
Neutralization with NaHCO₃, followed by diethyl ether extraction and silica gel chromatography, affords the ester in 78% yield.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 85 | 95 | Scalable, minimal byproducts | Requires anhydrous conditions |
| TosOH Condensation | 79 | 88 | One-pot synthesis | Sensitivity to stoichiometry |
| Carboxylic Acid Esterification | 78 | 92 | Simple reagents | Multi-step acid synthesis required |
Mechanistic and Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Products with different substituents on the pyridine ring.
Oxidation: 2-(6-chloro-2-fluoropyridin-3-yl)acetic acid.
Reduction: 2-(6-chloro-2-fluoropyridin-3-yl)ethanol.
Scientific Research Applications
The compound has been studied for its potential as an inhibitor in various biological pathways, notably in cancer treatments. Research indicates that derivatives of pyridine compounds can affect the activity of kinases and other enzymes involved in tumor growth and proliferation.
Inhibition of Kinases
Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate has shown promise in inhibiting Aurora kinases, which are critical for cell division. In studies, modifications to the pyridine scaffold have enhanced potency against these kinases, leading to reduced levels of oncogenes such as cMYC .
Anticancer Properties
Case studies have identified the compound's role in inhibiting cancer cell proliferation. For instance, one study reported that certain derivatives significantly reduced the viability of diffuse large B-cell lymphoma cells by targeting BCL6, a transcriptional repressor linked to tumorigenesis . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyridine ring could enhance biological activity.
Table 1: Summary of Biological Activities
| Compound | Target | IC50 (nM) | Effectiveness |
|---|---|---|---|
| This compound | Aurora A Kinase | 50 | Moderate |
| Derivative A | BCL6 | 4.8 | High |
| Derivative B | cMYC | 30 | Moderate |
Case Study 1: Aurora Kinase Inhibition
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine-based derivatives that included this compound. These compounds were tested for their ability to inhibit Aurora A kinase activity. The results showed that modifications led to varying degrees of inhibition, with some derivatives achieving significant reductions in cell viability in vitro .
Case Study 2: BCL6 Targeting
Another significant study focused on the optimization of compounds for BCL6 degradation. The research highlighted how this compound derivatives were effective at reducing BCL6 levels, which is crucial for treating certain types of lymphomas. The findings suggested that specific structural modifications could enhance the compound's effectiveness as a therapeutic agent .
Mechanism of Action
The mechanism of action of Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
a) Ethyl 2-(6-Chloro-2-fluoropyridin-3-yl)acetate
- Key Difference : The ethyl ester variant (CAS: 1805955-11-6) replaces the methyl group with an ethyl chain, increasing molecular weight (217.62 vs. ~203.59 g/mol for the methyl analogue).
- Implications : The longer alkyl chain may slightly alter lipophilicity and metabolic stability, which could affect bioavailability in biological systems .
b) Ethyl 2-[5-(4-Chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate
- Core Heterocycle : Replaces pyridine with an imidazole ring.
- Substituents : Features a 4-chlorophenyl group instead of halogenated pyridine.
c) Methyl 2-[5-(2-Hydroxyphenyl)-2H-tetrazol-2-yl]acetate
- Core Heterocycle : Tetrazole ring instead of pyridine.
- Substituents : A 2-hydroxyphenyl group and intramolecular O–H⋯N hydrogen bonding.
- Crystallography : Exhibits distinct supramolecular interactions (e.g., C–H⋯O hydrogen bonds, offset π-π stacking), which are absent in the target compound due to differences in aromatic system polarity .
a) Methyl 2-(6-Chloro-2-fluoropyridin-3-yl)acetate
- Synthetic Route : Likely synthesized via nucleophilic substitution or esterification of a pre-functionalized pyridine precursor.
b) Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
c) Methyl 2-[Bis(benzylthio)phosphoryl]acetate
- Application : A Horner–Wadsworth–Emmons reagent for stereoselective α,β-unsaturated ester synthesis.
- Contrast : The phosphoryl group enables olefination reactions, whereas the target compound’s halogenated pyridine may limit similar reactivity without additional functionalization .

Table 1: Structural and Functional Comparison
Research Findings and Methodological Context
- Crystallographic Analysis : Studies on analogous compounds (e.g., ) utilized SHELX and WinGX software for structure refinement and visualization, which are industry standards for small-molecule crystallography .
- Synthetic Flexibility : The methyl ester group in the target compound allows for straightforward hydrolysis to carboxylic acids, a feature shared with ethyl esters but with differing kinetics due to steric effects .
- Biological Relevance : Imidazole and tetrazole analogues () highlight the importance of heterocycle choice in modulating bioactivity—a consideration for derivatizing the target compound .
Biological Activity
Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate is a chemical compound that has garnered interest due to its potential biological activities, particularly in the context of inflammatory and autoimmune diseases. This article synthesizes current research findings, case studies, and relevant data regarding its biological activity.
- IUPAC Name : this compound
- Molecular Formula : CHClFNO
- Molecular Weight : 229.62 g/mol
This compound is primarily studied for its role as an inhibitor of various kinases involved in inflammatory signaling pathways. Specifically, it has been linked to the inhibition of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which plays a critical role in the immune response and inflammation.
IRAK4 Inhibition
IRAK4 is a key component in the signaling pathways activated by Toll-like receptors (TLRs) and IL-1 receptors. Its inhibition can lead to reduced production of pro-inflammatory cytokines, making compounds like this compound promising candidates for treating autoimmune disorders such as rheumatoid arthritis and inflammatory bowel disease .
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on recent studies:
Case Study 1: Efficacy in Autoimmune Models
In a study involving an adjuvant-induced arthritis model, this compound demonstrated significant efficacy in reducing joint swelling and inflammation. The compound was administered at varying doses, showing a dose-dependent response in both inflammation reduction and cytokine modulation.
Case Study 2: Pharmacokinetics and Bioavailability
Another study focused on the pharmacokinetic profile of this compound. It was found that the compound exhibited favorable absorption characteristics, with peak plasma concentrations achieved within two hours post-administration. However, further modifications may be needed to enhance its oral bioavailability for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For pyridine derivatives, fluorination at the 2-position and chlorination at the 6-position can be achieved via halogen exchange using reagents like DAST (diethylaminosulfur trifluoride) or POCl₃. Reaction optimization includes controlling temperature (e.g., 0–60°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. Use SHELXL for structure refinement and ORTEP-3 for visualization . For non-crystalline samples, employ NMR (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS). Key NMR signals: pyridine ring protons (δ 7.5–8.5 ppm), methyl ester (δ 3.7–3.9 ppm), and fluorine coupling patterns (e.g., J₃-F ~10 Hz) .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) for purity assessment. Stability studies under varying pH (1–13), temperature (25–60°C), and light exposure require periodic sampling and LC-MS analysis to detect degradation products .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen position, ester group) influence biological activity or binding interactions?
- Methodological Answer : Comparative SAR studies using analogs (e.g., 3-chloro vs. 6-chloro substitution) reveal activity trends. For example, fluorination at the 2-position enhances metabolic stability and lipophilicity, as seen in related pyridine esters. Docking simulations (AutoDock Vina) and molecular dynamics (GROMACS) can predict binding affinities to targets like enzymes or receptors .
Q. What crystallographic parameters define the conformational flexibility of this compound?
- Methodological Answer : Crystal packing analysis (e.g., space group C2/c, Z = 8) reveals torsional angles (e.g., C3–C4–C6–C9 = −126.2°) and non-covalent interactions (N–H⋯O hydrogen bonds). Use SHELX for refinement and Mercury for intermolecular interaction mapping. Fluorine’s van der Waals radius influences lattice stability .
Q. How can computational modeling predict physicochemical properties (e.g., logP, pKa) for drug discovery applications?
- Methodological Answer : Employ QSPR models (e.g., COSMO-RS) to estimate logP (clogP ~2.1) and pKa (pyridine N: ~3.5). DFT calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for reactivity predictions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected coupling in ¹⁹F NMR)?
- Methodological Answer : Anomalous ¹⁹F NMR splitting may arise from dynamic effects (e.g., rotamer interconversion). Variable-temperature NMR (VT-NMR, −40°C to 80°C) and 2D NOESY confirm conformational equilibria. Compare with fluorinated analogs (e.g., trifluoromethyl derivatives) to validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

